molecular formula C21H17N3S B12926306 2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 62353-91-7

2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12926306
CAS No.: 62353-91-7
M. Wt: 343.4 g/mol
InChI Key: WZEJQCXOFNXMTQ-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with diphenyl acetonitrile in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole: Lacks the thione group but shares a similar core structure.

    1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5-thiol: Contains a thiol group instead of a thione group.

Uniqueness

1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62353-91-7

Molecular Formula

C21H17N3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-benzyl-4,5-diphenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C21H17N3S/c25-21-23(16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

WZEJQCXOFNXMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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